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Compound of Interest

N-(3,4-
Compound Name: _ ]
dimethoxyphenethyl)formamide

Cat. No.: B143142

Introduction

N-(3,4-dimethoxyphenethyl)formamide, also known by its IUPAC name N-[2-(3,4-
dimethoxyphenyl)ethyllformamide, is a formamide derivative of the biogenic amine homolog
3,4-dimethoxyphenethylamine (DMPEA). While not extensively studied for its own biological
activity, this compound holds significant relevance in the pharmaceutical industry. It is primarily
recognized as a process-related impurity generated during the synthesis of Tetrabenazine, a
vesicular monoamine transporter 2 (VMATZ2) inhibitor used in the treatment of hyperkinetic
movement disorders.[1]

Given its role as a critical impurity, the accurate synthesis, identification, and quantification of
N-(3,4-dimethoxyphenethyl)formamide are essential for quality control and regulatory
compliance in the manufacturing of Tetrabenazine.[1] This guide provides a comprehensive
overview of its fundamental properties, a detailed experimental protocol for its synthesis, and
characterization data for use as a reference standard.

Core Properties

The physical and chemical properties of N-(3,4-dimethoxyphenethyl)formamide are
summarized below. These data are essential for its handling, characterization, and purification.

Physical and Chemical Data
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Property Value Reference(s)
CAS Number 14301-36-1 [2]
Molecular Formula C11H1sNOs [2]
Molecular Weight 209.24 g/mol [3]
White to off-white low-melting
Appearance ] [N/A]
solid
Melting Point 34-35 °C [4]
Boiling Point 210-212 °C @ 1 Torr [4]
N Slightly soluble in Chloroform
Solubility [N/A]
and DMSO
Density (Predicted) ~1.084 g/cm?3 [N/A]
Identifier Value Reference(s)
N-[2-(3,4-
IUPAC Name dimethoxyphenyl)ethyl]formami  [3]
de
N-Formyl-2-(3,4-
Synonyms dimethoxyphenyl)ethylamine, [4]

NSC 34982

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=
0)oC

[4]

INChl Key

WUZNVFUYFDVUIC-
UHFFFAOYSA-N

[4]

Synthesis and Characterization

The synthesis of N-(3,4-dimethoxyphenethyl)formamide is most practically achieved through

the N-formylation of its corresponding primary amine, 3,4-dimethoxyphenethylamine.
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Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of the amine
attacks the carbonyl carbon of formic acid, followed by dehydration to yield the final formamide

product.
Reactants
3,4-Dimethoxyphenethylamine Formic Acid
Toluene, Reflux
(Dean-Stark)
\
Products
v
N-(3,4-dimethoxyphenethyl)formamide Water

Click to download full resolution via product page

Figure 1. Synthetic pathway for N-formylation.

Experimental Protocol: N-Formylation of 3,4-
dimethoxyphenethylamine

This procedure is adapted from a general and practical method for the N-formylation of primary
amines using aqueous formic acid.

Materials:

o 3,4-Dimethoxyphenethylamine (1.0 eq)
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Aqueous Formic Acid (85%) (1.2 eq)

Toluene

Anhydrous Magnesium Sulfate (MgSQa4) or Sodium Sulfate (Na2S0a)

Standard laboratory glassware including a round-bottom flask and a Dean-Stark apparatus

Magnetic stirrer and heating mantle
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark
apparatus, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.

e Reagent Addition: Add aqueous formic acid (85%, 1.2 eq) to the mixture.

o Reaction: Heat the mixture to reflux. The water generated during the reaction will be
collected in the Dean-Stark trap.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting amine is consumed (typically 4-9 hours).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the
solution to a separatory funnel and wash with a saturated sodium bicarbonate solution,
followed by brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOa or NazSOa4, filter,
and remove the toluene under reduced pressure using a rotary evaporator.

« Purification: The resulting crude product is often of high purity. If necessary, further
purification can be achieved by silica gel column chromatography.

Analytical Characterization

For use as a reference standard, the synthesized product must be thoroughly characterized.
The compound is typically analyzed by HPLC and LC-MS for purity and identity confirmation.[1]
Key spectroscopic data are provided below.
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3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCls)

13C NMR (CDCls)

Chemical Shift () ppm

Chemical Shift (&) ppm

~8.15 (s, 1H, -CHO) ~ 161.0 (-CHO)
~ 6.80 (d, 1H, Ar-H) ~ 149.0 (Ar-C)
~ 6.75 (M, 2H, Ar-H) ~ 147.8 (Ar-C)
~5.80 (br s, 1H, -NH) ~131.5 (Ar-C)

~3.86 (s, 6H, 2 x -OCHs3)

~ 120.8 (Ar-CH)

~ 3.50 (g, 2H, -CH2-NH)

~112.0 (Ar-CH)

~2.78 (t, 2H, Ar-CHz-)

~111.3 (Ar-CH)

~ 55.9 (-OCHs)

~ 41.0 (-CHz2-NH)

~ 35.0 (Ar-CHz-)

(Note: Exact chemical shifts may vary based on solvent and concentration. Data are predicted

based on typical values for similar structures.)

3.3.2 Infrared (IR) Spectroscopy

Wavenumber (cm—?)

Assignment

~ 3300 N-H Stretch (Amide)

~ 2930, 2840 C-H Stretch (Aliphatic)
~ 1670 C=0 Stretch (Amide I)
~ 1515 Aromatic C=C Stretch
~ 1260, 1030 C-O Stretch (Methoxy)
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(Note: Data are predicted based on typical values for formamides and methoxy-substituted
aromatic compounds.)

3.3.3 Mass Spectrometry (MS)

m/z Value Assignment

209.1 [M]* (Molecular lon)

164.1 [M - CHO - H2]*

151.1 [M - NH2CHO - CHz]* (Tropylium ion fragment)

(Note: Fragmentation pattern is predicted based on common pathways for N-substituted
phenethylamines.)

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression designed to
ensure the purity and identity of the final compound.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Setup Reaction:
3,4-Dimethoxyphenethylamine
+ Formic Acid in Toluene

:

Heat to Reflux
with Dean-Stark Trap

/

Monitor by TLC | |No

N

Reaction Complete?

Yes

Aqueous Work-up
(NaHCOs, Brine)

:

Dry & Concentrate

l

Crude Product

Purify by Column
Chromatography (Optional)

\ ¥

Pure Product

:

Characterize:
NMR, IR, MS, HPLC

Click to download full resolution via product page

Figure 2. General experimental workflow.
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Conclusion

N-(3,4-dimethoxyphenethyl)formamide serves as a crucial reference material in the
pharmaceutical industry for the quality control of Tetrabenazine. The synthetic and analytical
protocols detailed in this guide provide a robust framework for its preparation and
characterization. Adherence to these methodologies will enable researchers and drug
development professionals to reliably produce and identify this compound, ensuring the purity
and safety of the final active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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